Tert-butyl 2-cyclopropyl-3-oxopyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-cyclopropyl-3-oxopyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C12H19NO3 and a molecular weight of 225.29 g/mol . It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-cyclopropyl-3-oxopyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxy-2-cyclopropylpyrrolidine-1-carboxylate with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-cyclopropyl-3-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include Dess-Martin periodinane and PCC (pyridinium chlorochromate).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted pyrrolidine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 2-cyclopropyl-3-oxopyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: In medicine, it is explored for its potential therapeutic applications. It is used in the synthesis of drug candidates targeting various diseases, including cancer and neurological disorders .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its unique structure makes it suitable for the development of novel materials with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl 2-cyclopropyl-3-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The compound can bind to active sites of enzymes, altering their activity and affecting biochemical pathways .
Comparison with Similar Compounds
- Tert-butyl 3-oxopyrrolidine-1-carboxylate
- N-Boc-3-pyrrolidinone
- Tert-butyl 2-oxopyrrolidine-1-carboxylate
Uniqueness: Tert-butyl 2-cyclopropyl-3-oxopyrrolidine-1-carboxylate is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules and enhances its reactivity in various chemical reactions .
Properties
IUPAC Name |
tert-butyl 2-cyclopropyl-3-oxopyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-6-9(14)10(13)8-4-5-8/h8,10H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCCPYBFAIAUMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C1C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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